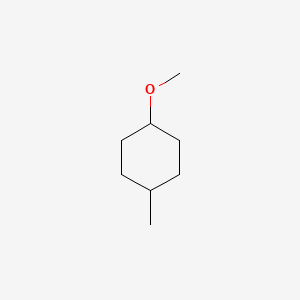

1-Methoxy-4-methylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-4-methylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAPYXHNMYKBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90200-72-9 | |

| Record name | 1-Methoxy-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methoxy-4-methylcyclohexane

Introduction: Beyond the Structure

1-Methoxy-4-methylcyclohexane is a saturated cyclic ether that, while seemingly simple in its molecular structure (C₈H₁₆O), presents a fascinating case study in stereochemistry and conformational analysis.[1] Its utility extends beyond the academic, serving as a valuable intermediate in organic synthesis and offering a structural motif relevant to medicinal chemistry and drug development.[2] The strategic placement of a methoxy group can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, making a deep understanding of its behavior critical for professionals in the field.[3] This guide provides an in-depth analysis of this compound, moving from its fundamental properties to the nuanced interplay of its stereoisomers and their conformational dynamics, supported by practical experimental protocols.

Core Physicochemical Properties

The fundamental properties of this compound provide a baseline for its handling, purification, and application. The compound is a colorless liquid at room temperature and is classified as a flammable liquid.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 90200-72-9 (for isomer mixture) | [4] |

| Boiling Point | 148 °C | [5] |

| Density (Specific Gravity) | 0.86 g/cm³ (at 20°C) | [4] |

| Refractive Index | ~1.432 - 1.436 | [5] |

| Flash Point | 30 °C | [4] |

| LogP | 2.21 | [5] |

| Storage | Room temperature, in a dry, sealed container away from ignition sources. | [4][5] |

Stereoisomerism and Conformational Analysis: The Heart of the Molecule

The true complexity and utility of this compound are revealed through its stereochemistry. The molecule exists as two distinct geometric isomers: cis and trans. The relationship between the methoxy and methyl groups dictates not only the molecule's shape but also its energetic landscape.

To understand the stability of these isomers, we must analyze their chair conformations. In substituted cyclohexanes, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). Equatorial positions are generally more stable as they minimize steric strain, particularly the unfavorable 1,3-diaxial interactions that occur between axial substituents.[6]

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[7]

Notably, the methoxy group has a significantly lower A-value than the methyl group. This is because the C-O bond is longer than a C-C bond, and the methoxy group can orient its own methyl group away from the axial hydrogens, reducing steric clash.[9] This counter-intuitive difference is paramount for predicting the most stable conformer.

Conformational Analysis of trans-1-Methoxy-4-methylcyclohexane

In the trans isomer, the substituents are on opposite sides of the ring. This leads to two possible chair conformations after a "ring flip".

-

Diequatorial (e,e): Both the methoxy and methyl groups occupy equatorial positions. This conformation is highly stable as it avoids all significant 1,3-diaxial interactions.

-

Diaxial (a,a): Both groups occupy axial positions. This conformation is highly unstable due to significant 1,3-diaxial interactions from both groups.

The total steric strain from the diaxial conformation is the sum of the A-values: 1.8 + 0.6 = 2.4 kcal/mol. Consequently, the equilibrium overwhelmingly favors the diequatorial conformer.

Conformational Analysis of cis-1-Methoxy-4-methylcyclohexane

In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one group must be axial and the other equatorial.

-

Axial Methoxy, Equatorial Methyl (a,e): The methoxy group is axial, and the methyl group is equatorial. The steric strain is determined by the A-value of the methoxy group: 0.6 kcal/mol.

-

Equatorial Methoxy, Axial Methyl (e,a): The methoxy group is equatorial, and the methyl group is axial. The steric strain is determined by the A-value of the methyl group: 1.8 kcal/mol.

Causality : Because the A-value of the methyl group (1.8 kcal/mol) is greater than that of the methoxy group (0.6 kcal/mol), the conformation with the bulkier methyl group in the equatorial position is the most stable. The energy difference between these two conformers is 1.8 - 0.6 = 1.2 kcal/mol.

Synthesis and Purification

A robust and common method for preparing ethers like this compound is the Williamson Ether Synthesis .[10] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[11]

Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system. Successful formation of the product can be monitored by TLC (disappearance of the alcohol) and confirmed by GC-MS and NMR analysis. The use of a strong base ensures complete deprotonation, driving the reaction forward.

Reactants:

-

cis/trans-4-Methylcyclohexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-methylcyclohexanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the alcohol in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Adding it slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Alkylation: Cool the solution back to 0 °C. Add iodomethane (1.2 eq) dropwise via the dropping funnel. Causality: Iodomethane is an excellent Sₙ2 substrate. The iodide is a superb leaving group, and the methyl carbon is unhindered, ensuring a fast reaction with the alkoxide nucleophile.[10]

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]

-

Purification: The crude product can be purified by fractional distillation to yield the this compound as a mixture of cis and trans isomers.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers and confirming their conformational preferences.

¹H NMR Spectroscopy

-

Methoxy Protons (-OCH₃): A sharp singlet will appear around 3.2-3.4 ppm .[13]

-

Methyl Protons (-CH₃): A doublet will appear around 0.8-1.0 ppm , coupled to the C4 proton.

-

Cyclohexane Ring Protons: A complex series of multiplets will be observed between 1.0-2.0 ppm .

-

C1 Proton (H-C-OCH₃): This is the key diagnostic signal.

-

In a conformation where this proton is axial , it will appear further upfield (more shielded) around 3.1-3.3 ppm and will exhibit large axial-axial coupling constants (J ≈ 8-12 Hz) to adjacent axial protons.

-

When this proton is equatorial , it will be downfield (deshielded) around 3.4-3.6 ppm and show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

-

Based on our conformational analysis, the most stable trans isomer (diequatorial) will show a C1-H signal characteristic of an axial proton, while the most stable cis isomer will show a C1-H signal with features of both axial and equatorial protons due to the equilibrium, though dominated by the conformer with the axial methoxy group (and thus an equatorial C1-H).

¹³C NMR Spectroscopy

-

Methoxy Carbon (-OCH₃): A signal around 55-58 ppm .[3]

-

Methyl Carbon (-CH₃): A signal around 20-23 ppm .

-

C1 Carbon (-C-OCH₃): A signal around 75-80 ppm .

-

Other Ring Carbons: Signals in the 25-40 ppm range.

Conformational effects (the γ-gauche effect) can cause slight shifts in the carbon signals between isomers, which can be used for assignment when analyzed carefully.

Reactivity and Applications

Ether Cleavage

The primary reaction of the ether functional group is cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).[14] Ethers are generally unreactive, but under harsh acidic conditions, they can be cleaved.[15]

The reaction proceeds via an Sₙ2 mechanism for primary and secondary carbons.

-

Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol).

-

Nucleophilic Attack: The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbons and displacing the alcohol.

For this compound, the attack can occur at the methyl carbon or the C1 of the cyclohexane ring. Since the methyl carbon is significantly less sterically hindered, the Sₙ2 attack will occur there exclusively.

Reaction: this compound + HBr (excess) → 4-Methylcyclohexanol + Bromomethane

If excess HBr is used, the resulting 4-methylcyclohexanol will be further converted to 1-bromo-4-methylcyclohexane.

Applications in Drug Development

The this compound scaffold is a lipophilic, non-planar structure. In drug design, moving from flat aromatic rings to saturated cyclic systems (a "bioisosteric replacement") can improve properties like solubility and metabolic stability. The methoxy group itself is a common feature in approved drugs, where it can act as a hydrogen bond acceptor, tune electronic properties, and block metabolic oxidation of an adjacent site.[3] Understanding the precise conformational preferences of this scaffold allows medicinal chemists to design molecules with specific three-dimensional shapes to optimize binding to biological targets.

Safety and Handling

This compound is a flammable liquid and vapor (GHS Hazard H226).[1][4] It should be kept away from heat, sparks, open flames, and other ignition sources. Store in a well-ventilated place and keep the container tightly closed. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

References

-

This compound . LookChem. [Link]

-

1H NMR Chemical Shift . Oregon State University. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" . Master Organic Chemistry. [Link]

-

Reactions of Ethers with HBr or HI . YouTube. [Link]

-

Why is the A-value of methoxy group lower than that of the hydroxyl group? . Chemistry Stack Exchange. [Link]

-

Williamson Ether Synthesis . YouTube. [Link]

-

This compound | C8H16O | CID 6336264 . PubChem. [Link]

-

Reactions of Ethers . Chemistry LibreTexts. [Link]

-

Substituted Cyclohexanes . Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shift . Oregon State University. [Link]

-

Cleavage of Ethers with Acids . Organic Chemistry Tutor. [Link]

-

Organic Chemistry Williamson Ether Synthesis . University of Richmond. [Link]

-

The role of the methoxy group in approved drugs . PubMed. [Link]

-

Axial/Equatorial Exchange in Cyclohexanes . Oregon State University. [Link]

-

Cleavage of Cyclic Ethers . YouTube. [Link]

-

Reactions of Ethers - Acidic Cleavage . Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scholarship.richmond.edu [scholarship.richmond.edu]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

molecular formula of 1-Methoxy-4-methylcyclohexane C8H16O

An In-Depth Technical Guide to 1-Methoxy-4-methylcyclohexane (C₈H₁₆O)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (C₈H₁₆O), a disubstituted cycloalkane ether. The document is structured to serve researchers and drug development professionals by detailing the molecule's fundamental stereochemistry, conformational analysis, synthesis, and spectroscopic characterization. We delve into the nuanced interplay of steric and electronic effects that govern the stability of its cis and trans isomers and their respective chair conformations. This guide presents field-proven, step-by-step protocols for the Williamson ether synthesis of the target molecule from 4-methylcyclohexanol, followed by rigorous methods for its analytical validation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring a deep, actionable understanding for laboratory application.

Introduction: The Significance of a Model System

This compound is a saturated cyclic ether. While not a frontline pharmaceutical agent itself, its structure serves as an exemplary model for understanding the complex stereochemical principles that are foundational to drug design and organic chemistry. The cyclohexane ring is a ubiquitous motif in natural products and synthetic drugs, and its conformational behavior dictates molecular shape, which in turn governs biological activity.

This molecule presents two key substituents on a cyclohexane scaffold: a methoxy group (-OCH₃) and a methyl group (-CH₃). Their relative orientation (cis or trans) and their spatial arrangement in the chair conformation (axial or equatorial) create a landscape of distinct stereoisomers with differing energies and properties. Analyzing this system allows scientists to probe the fundamental forces of steric hindrance (1,3-diaxial interactions) and subtle electronic phenomena like the pseudo-anomeric effect, providing insights that are broadly applicable to more complex molecular systems.

Molecular Structure and Conformational Analysis

The core of understanding this compound lies in its stereochemistry. The compound exists as two diastereomers: cis-1-methoxy-4-methylcyclohexane and trans-1-methoxy-4-methylcyclohexane. Each of these isomers undergoes rapid ring-flipping at room temperature, resulting in an equilibrium between two non-identical chair conformations.[1]

The Driving Forces: Steric Hindrance

In monosubstituted cyclohexanes, a substituent is generally more stable in the equatorial position to avoid steric strain from 1,3-diaxial interactions with axial hydrogens.[1] The energetic cost of placing a group in the axial position is known as its "A-value." For a methyl group, this value is approximately 1.7 kcal/mol, while for a methoxy group, it is smaller, at about 0.6 kcal/mol. This difference is crucial in predicting the conformational preferences of the disubstituted system.

trans-1-Methoxy-4-methylcyclohexane

In the trans isomer, one substituent is "up" and the other is "down." This arrangement leads to two possible chair conformations:

-

Diequatorial (e,e): Both the methoxy and methyl groups occupy equatorial positions. This is the most stable conformation as it completely avoids 1,3-diaxial interactions.

-

Diaxial (a,a): Both groups occupy axial positions. This conformation is highly unstable due to significant steric strain from both groups.

Consequently, the conformational equilibrium for the trans isomer lies overwhelmingly toward the diequatorial form.

cis-1-Methoxy-4-methylcyclohexane

In the cis isomer, both substituents are on the same face of the ring ("up" or "down"). This results in an equilibrium between two conformations where one group is axial and the other is equatorial.

-

Axial-Methoxy, Equatorial-Methyl (a,e): The smaller methoxy group is axial, and the larger methyl group is equatorial.

-

Equatorial-Methoxy, Axial-Methyl (e,a): The larger methyl group is axial, and the smaller methoxy group is equatorial.

Based on A-values, the conformation with the bulkier methyl group in the equatorial position (a,e) is predicted to be the more stable of the two.[2] Therefore, the preferred conformation of the cis isomer has an axial methoxy group and an equatorial methyl group.

The Pseudo-Anomeric Effect

While steric hindrance is the dominant factor, electronic effects can also play a role. The preference for an axial methoxy group in certain contexts is sometimes influenced by a phenomenon known as the anomeric effect, which involves stabilizing hyperconjugation between the lone pair of an axial heteroatom and an adjacent anti-periplanar C-C or C-H antibonding orbital.[3] In methoxycyclohexane itself, this "pseudo-anomeric effect" can contribute to the stability of the axial conformer.[4][5]

Caption: Conformational equilibria for cis and trans isomers.

Synthesis and Purification

A reliable and common laboratory-scale synthesis of this compound is the Williamson ether synthesis, starting from commercially available 4-methylcyclohexanol. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic methylating agent.

Rationale for Experimental Design

-

Precursor: 4-methylcyclohexanol is an ideal starting material as it already contains the required carbon skeleton. It is available as a mixture of cis and trans isomers, and the resulting product will also be a mixture, which can be analyzed or separated later.

-

Base: Sodium hydride (NaH) is an effective, non-nucleophilic strong base. It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the reaction forward. The evolution of H₂ gas is also a convenient visual indicator of the reaction's progress.

-

Methylating Agent: Iodomethane (CH₃I) is a highly reactive Sₙ2 substrate. Iodine is an excellent leaving group, facilitating a rapid and efficient reaction with the alkoxide nucleophile.

-

Solvent: A dry, aprotic polar solvent like tetrahydrofuran (THF) is used. It is crucial that the solvent is anhydrous to prevent the sodium hydride from reacting with water instead of the alcohol. THF effectively solvates the sodium cation without interfering with the nucleophile.

Caption: Williamson ether synthesis workflow.

Detailed Experimental Protocol

Safety: This procedure involves flammable liquids, a highly reactive metal hydride, and a toxic reagent. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum for reagent addition via syringe. Ensure all glassware is oven-dried to remove moisture.

-

Deprotonation: Charge the flask with sodium hydride (1.2 eq., 60% dispersion in mineral oil). Suspend the NaH in anhydrous THF. Cool the flask to 0°C in an ice bath.

-

Slowly add a solution of 4-methylcyclohexanol (1.0 eq.) in anhydrous THF to the NaH suspension dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the completion of alkoxide formation.

-

Methylation: Cool the flask back to 0°C and add iodomethane (1.5 eq.) dropwise.

-

After addition, heat the reaction mixture to reflux (approx. 66°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the reaction to room temperature. Cautiously quench the excess NaH by slowly adding water dropwise.

-

Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and brine.

-

Purification: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid. The boiling point is approximately 148°C.[6]

Spectroscopic and Analytical Characterization

Confirming the structure and assessing the purity of the synthesized product requires a multi-faceted analytical approach.

Physical Properties

The following table summarizes key physical properties for the this compound isomer mixture.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [6] |

| Molecular Weight | 128.21 g/mol | [7] |

| Boiling Point | 148 °C | [6] |

| Refractive Index | 1.4320 - 1.4360 | [6] |

| Exact Mass | 128.120115 Da | [7] |

| Flash Point | 30 °C |

NMR Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans isomers and analyzing their conformations.

-

¹H NMR:

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.2-3.4 ppm. The precise chemical shift may differ slightly between the cis and trans isomers.

-

Methyl Protons (-CH₃): A doublet is expected around 0.8-1.0 ppm due to coupling with the adjacent proton.

-

Cyclohexane Protons: A complex series of multiplets will appear between 1.0 and 2.0 ppm. The proton on the carbon bearing the methoxy group (C1-H) is diagnostic. In the more stable conformer of the cis isomer, this proton is equatorial and will appear further downfield than its axial counterpart in the trans isomer.

-

-

¹³C NMR:

-

The number of signals will confirm the symmetry. The trans isomer's stable diequatorial conformer has a C₂ axis of symmetry, leading to fewer signals than the less symmetric cis isomer.

-

Methoxy Carbon (-OCH₃): ~56 ppm.

-

Methyl Carbon (-CH₃): ~22 ppm.

-

C1 Carbon (bearing -OCH₃): ~75-80 ppm.

-

C4 Carbon (bearing -CH₃): ~30-35 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

C-H Stretch (alkane): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O Stretch (ether): A strong, characteristic absorption band in the 1070-1150 cm⁻¹ region.[8]

-

The absence of a broad peak around 3200-3600 cm⁻¹ confirms the complete conversion of the starting alcohol (which has an -OH group).

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺ | 128.12 | Molecular Ion |

| [M+H]⁺ | 129.13 | Protonated Molecule |

| [M+Na]⁺ | 151.11 | Sodium Adduct |

| [M-CH₃]⁺ | 113 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 97 | Loss of a methoxy radical |

Data sourced from PubChem predictions for C₈H₁₆O isomers.[9]

Caption: Logic workflow for spectroscopic analysis.

Safety and Handling

This compound is classified as a flammable liquid and vapor (GHS Hazard H226).[7]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area or fume hood. Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a deceptively simple molecule that provides profound insights into the principles of stereochemistry. The delicate balance between steric and electronic effects, which dictates the preferred conformations of its cis and trans isomers, serves as a critical lesson for chemists in all fields. Its synthesis via the robust Williamson ether reaction and characterization through standard spectroscopic techniques make it an excellent subject for both pedagogical study and advanced research into conformational dynamics. This guide has provided the essential technical framework for its synthesis, analysis, and safe handling, empowering researchers to confidently utilize this compound in their scientific endeavors.

References

- Echemi. (2025). Synthesis of 1-Methylcyclohexene: A Practical Laboratory Guide.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). 4-methylcyclohexene. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.

- YouTube. (2020). Synthesis of 4-Methylcyclohexene.

- Mandal, K. K. Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College.

- SIELC Technologies. (2018). 1-Methoxy-4-methylbenzene.

- Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone.

- ResearchGate. (n.d.). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane.

- PubChem. This compound (C8H16O).

- LookChem. This compound.

- PubChem. This compound | C8H16O | CID 6336264.

- TCI EUROPE N.V. This compound | 90200-72-9.

- PubChem. 1-Methoxy-1-methylcyclohexane | C8H16O | CID 13111011.

- Chegg.com. (2024). Solved 13. The preferred conformation of cis-1-methoxy-4-methylcyclohexane.

- ACS Publications. (2023). Contribution of Hyperconjugation and Inductive Effects to the Pseudo-anomeric Effect in 4-Substituted Methoxycyclohexanes. The Journal of Physical Chemistry A.

- NIH PMC. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions.

- Reddit. (n.d.). Understanding stereocenters, 1,4-dimethylcyclohexane. r/chemhelp.

- ResearchGate. (n.d.). (PDF) Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions.

- Chemistry LibreTexts. (2025). 3.

- ResearchGate. (n.d.). Superimposition of some origins of the anomeric effect....

- Cheméo. (n.d.). Chemical Properties of 1-Methyl-4-(1-methylethyl)-cyclohexane (CAS 99-82-1).

- NIST WebBook. Cyclohexene, 4-methyl-1-(1-methylethyl)-.

- ACS Publications. (2018).

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of 1-methoxypropane.

- Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole.

- PubChem. 1-Methoxy-2-methylcyclohexane | C8H16O | CID 12546406.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- The Royal Society of Chemistry. Table of Contents.

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chegg.com [chegg.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | C8H16O | CID 6336264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]

Precision Synthesis of cis-1-Methoxy-4-methylcyclohexane: A Stereoselective Guide

Executive Summary

This technical guide details the stereoselective synthesis of cis-1-methoxy-4-methylcyclohexane. Unlike its thermodynamically more stable trans isomer (diequatorial), the cis isomer (equatorial-axial) requires kinetic control during the formation of the chiral center. The protocol defined here utilizes a bulky hydride reducing agent (L-Selectride) to establish the stereochemistry at the alcohol stage, followed by a Williamson ether synthesis that retains this configuration. This approach avoids the difficult separation of isomers inherent in thermodynamic methods.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the thermodynamic preference for the trans isomer. The retrosynthetic logic relies on the principle that methylation of an alcohol using sodium hydride and methyl iodide proceeds with retention of configuration at the secondary carbon, as the C-O bond of the cyclohexane ring remains intact. Therefore, the stereochemical challenge is pushed back to the reduction of the ketone.

Strategic Logic[1]

-

Precursor: cis-4-Methylcyclohexanol.[3]

-

Key Transformation: Nucleophilic attack on the ketone must occur from the equatorial face to force the resulting hydroxyl group into the axial position (cis relationship to the equatorial methyl group).

Figure 1: Retrosynthetic tree illustrating the requirement for early-stage stereocontrol.

Part 2: Technical Core – Experimental Protocols

Step 1: Stereoselective Reduction of 4-Methylcyclohexanone

Objective: Synthesize cis-4-methylcyclohexanol with >90% diastereomeric excess. Mechanism: The bulky hydride reagent L-Selectride (Lithium tri-sec-butylborohydride) is sterically hindered. It attacks the carbonyl carbon from the less obstructed equatorial trajectory, forcing the developing alkoxide into the axial position.

| Parameter | Specification |

| Reagent | L-Selectride (1.0 M in THF) |

| Substrate | 4-Methylcyclohexanone |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78°C (Dry ice/Acetone bath) |

| Atmosphere | Nitrogen or Argon (Inert) |

| Stoichiometry | 1.1 - 1.2 equivalents of Hydride |

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen.

-

Solvent Charge: Add 4-Methylcyclohexanone (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C.

-

Addition: Dropwise add L-Selectride (11.0 mL, 11.0 mmol) over 20 minutes via syringe. Ensure the internal temperature does not rise above -70°C.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (or GC) for disappearance of ketone.

-

Quench: Carefully add 5 mL of methanol to quench unreacted hydride (hydrogen gas evolution).

-

Oxidative Workup: Add 10 mL of 3M NaOH, followed by dropwise addition of 10 mL 30% H₂O₂ (Caution: Exothermic). Warm to room temperature and stir for 1 hour to cleave the organoboron intermediate.

-

Extraction: Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Result: The crude oil is predominantly cis-4-methylcyclohexanol.

Step 2: Methylation (Williamson Ether Synthesis)

Objective: Convert the alcohol to the methyl ether with retention of stereochemistry. Mechanism: Irreversible deprotonation by NaH followed by SN2 attack on Methyl Iodide.

| Parameter | Specification |

| Base | Sodium Hydride (60% dispersion in oil) |

| Electrophile | Methyl Iodide (MeI) or Dimethyl Sulfate |

| Solvent | Anhydrous THF or DMF |

| Temperature | 0°C to Room Temperature |

Protocol:

-

Activation: In a flame-dried flask under nitrogen, wash NaH (15 mmol, 600 mg) with dry hexane (2 x 5 mL) to remove mineral oil if necessary (optional but recommended for easier purification). Suspend NaH in anhydrous THF (30 mL).

-

Deprotonation: Cool to 0°C. Add the crude cis-4-methylcyclohexanol (10 mmol) dissolved in THF (10 mL) dropwise. Hydrogen gas will evolve. Stir for 30 minutes at 0°C, then 30 minutes at room temperature to ensure complete alkoxide formation.

-

Alkylation: Cool back to 0°C. Add Methyl Iodide (1.5 equivalents, 15 mmol) dropwise.

-

Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).

-

Workup: Quench carefully with saturated NH₄Cl solution. Extract with diethyl ether.

-

Purification: The product is a volatile liquid (bp ~148°C).[1] Purify via flash column chromatography (Pentane/Ether gradient) or careful fractional distillation.

Part 3: Stereochemical Validation (E-E-A-T)

Trust in this synthesis relies on verifying the cis geometry. The cis isomer exists in a chair conformation where the bulky methyl group is equatorial (locking the ring) and the methoxy group is axial.

Conformational Analysis[6]

-

cis-Isomer: Methyl (Equatorial) / Methoxy (Axial). Stable Conformer.

-

trans-Isomer: Methyl (Equatorial) / Methoxy (Equatorial). Global Minimum (Thermodynamic Product).

Because we used L-Selectride, we accessed the kinetic cis product. We must confirm we did not equilibrate to the trans form.

Figure 2: Stereochemical pathway showing the kinetic access to the cis-isomer.

NMR Diagnostic Criteria

The definitive proof of stereochemistry is 1H NMR analysis of the H-1 proton (the proton on the carbon bearing the methoxy group).

| Feature | cis-Isomer (Target) | trans-Isomer (Impurity) | Mechanistic Reason |

| H-1 Orientation | Equatorial | Axial | Ring locked by equatorial Methyl |

| Coupling (J) | Small (2-5 Hz ) | Large (10-12 Hz ) | Eq-Ax vs Ax-Ax coupling |

| Peak Width (W½) | Narrow Multiplet | Broad Triplet | Sum of coupling constants |

| Chemical Shift | Downfield (Deshielded) | Upfield (Shielded) | Equatorial protons are deshielded |

Interpretation: If your product shows a narrow multiplet at the H-1 position (typically δ 3.4 - 3.6 ppm range), you have the cis isomer. If you see a broad triplet/quartet with large splitting (approx 11 Hz), you have the trans isomer.

References

-

Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972 , 94(20), 7159–7161. Link

-

Eliel, E. L.; Senda, Y. "Carbon-13 NMR Spectra of Saturated Heterocycles. 4. Methyl-Substituted 1,3-Dioxanes." Tetrahedron, 1970 , 26(10), 2411–2428. (Foundational work on conformational NMR analysis). Link

-

Wigfield, D. C. "Stereochemistry of Hydride Reductions of Ketones." Tetrahedron, 1979 , 35(5), 449–462. Link

Sources

- 1. 1-Methoxy-4-methylcyclohexane|lookchem [lookchem.com]

- 2. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]

- 3. cis-4-methylcyclohexanol [stenutz.eu]

- 4. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

synthesis of trans-1-Methoxy-4-methylcyclohexane

An In-depth Technical Guide to the Stereoselective Synthesis of trans-1-Methoxy-4-methylcyclohexane

Introduction

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers—molecules with the same chemical formula and connectivity but different spatial orientations—can exhibit dramatically different biological activities and physical properties. The , a substituted cyclohexane ether, serves as an exemplary case study in the principles of stereoselective synthesis. The cyclohexane ring, with its characteristic chair conformations, presents a unique challenge in controlling the relative orientation of substituents. The trans isomer, where the methoxy and methyl groups are on opposite sides of the ring's plane, is often the desired product for specific applications due to its defined steric and electronic profile.

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining trans-1-Methoxy-4-methylcyclohexane with high fidelity. We will delve into the mechanistic underpinnings of two robust methods—the Williamson Ether Synthesis and Alkoxymercuration-Demercuration—exploring the causality behind experimental choices that govern stereochemical outcomes. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereocontrolled synthesis.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals two principal pathways originating from common starting materials. The core challenge lies in establishing the C-O ether bond with the correct trans stereochemistry relative to the pre-existing methyl group at the C4 position.

Caption: Retrosynthetic pathways for trans-1-Methoxy-4-methylcyclohexane.

This analysis points to two distinct starting points: trans-4-methylcyclohexanol for a nucleophilic substitution approach and 4-methylcyclohexene for an alkene addition approach.

Synthetic Strategy 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for forming ethers.[1] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion displaces a leaving group from an alkyl halide.[2][3]

Principle and Rationale for Stereochemical Control

The key to achieving the desired trans configuration lies in the choice of reactants. The reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an electrophilic alkyl halide. To synthesize trans-1-Methoxy-4-methylcyclohexane, the logical precursors are trans-4-methylcyclohexanol and a methyl halide (e.g., methyl iodide or methyl sulfate).

The critical insight is that the stereocenter on the cyclohexane ring resides on the alcohol component. The SN2 reaction occurs at the methyl halide, which has no stereocenter. Therefore, the configuration of the starting alcohol is directly retained in the final ether product. Using trans-4-methylcyclohexanol ensures the formation of trans-1-Methoxy-4-methylcyclohexane.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize trans-1-Methoxy-4-methylcyclohexane from trans-4-methylcyclohexanol.

Materials:

-

trans-4-Methylcyclohexanol (C₇H₁₄O, MW: 114.19 g/mol )[4]

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add trans-4-methylcyclohexanol (1.0 eq).

-

Solvent Addition: Add anhydrous THF via cannula to dissolve the alcohol.

-

Deprotonation: Under a positive pressure of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. This step forms the sodium salt of the alkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to yield pure trans-1-Methoxy-4-methylcyclohexane.[5]

Mechanism: Williamson Ether Synthesis

Caption: Mechanism of Williamson Ether Synthesis.

Synthetic Strategy 2: Alkoxymercuration-Demercuration

An alternative strategy for ether synthesis is the alkoxymercuration-demercuration of an alkene.[6][7] This two-step process is highly effective for the Markovnikov addition of an alcohol across a double bond without the risk of carbocation rearrangements, a common issue in simple acid-catalyzed hydration.[7]

Principle and Rationale for Stereochemical Control

This reaction begins with 4-methylcyclohexene. The first step, alkoxymercuration, involves the electrophilic addition of a mercury(II) species (e.g., Hg(OAc)₂) to the alkene in the presence of an alcohol (methanol in this case). This proceeds through a cyclic mercurinium ion intermediate.[7] The subsequent attack by the methanol nucleophile occurs at the more substituted carbon (Markovnikov's rule) from the face opposite to the bulky mercurinium bridge.[8] This results in a stereospecific anti-addition of the methoxy (-OCH₃) and acetoxymercuri (-HgOAc) groups across the double bond.

The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (NaBH₄). This step replaces the -HgOAc group with a hydrogen atom. While the mechanism of this reduction can be complex, it is generally not stereospecific and can lead to a mixture of isomers. However, the initial anti-addition in the alkoxymercuration step strongly influences the final stereochemical outcome, often favoring the trans product where the substituents are in a diequatorial position in the most stable chair conformation.

Experimental Protocol: Alkoxymercuration-Demercuration

Objective: To synthesize trans-1-Methoxy-4-methylcyclohexane from 4-methylcyclohexene.

Materials:

-

4-Methylcyclohexene (C₇H₁₂, MW: 96.18 g/mol )[9]

-

Mercury(II) acetate (Hg(OAc)₂)

-

Anhydrous Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (NaOH) solution

-

Tetrahydrofuran (THF)

Procedure:

-

Alkoxymercuration: In a round-bottom flask, dissolve mercury(II) acetate (1.0 eq) in anhydrous methanol. Add 4-methylcyclohexene (1.0 eq) to the solution and stir at room temperature for 1-2 hours until the initial yellow color disappears.

-

Demercuration Setup: In a separate flask, prepare a solution of sodium borohydride (0.5 eq) in 3 M aqueous sodium hydroxide.

-

Reduction: Cool the organomercury intermediate from step 1 in an ice bath. Slowly add the basic NaBH₄ solution to the reaction mixture. The formation of a black precipitate of elemental mercury will be observed.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

-

Isolation: Decant the supernatant liquid from the mercury. Add diethyl ether to the supernatant and transfer to a separatory funnel.

-

Extraction and Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the crude product via fractional distillation or column chromatography to isolate the trans and cis isomers.

Mechanism: Alkoxymercuration-Demercuration

Caption: Mechanism of Alkoxymercuration-Demercuration.

Comparative Analysis of Synthetic Routes

| Feature | Williamson Ether Synthesis | Alkoxymercuration-Demercuration |

| Starting Material | trans-4-Methylcyclohexanol | 4-Methylcyclohexene |

| Stereocontrol | Excellent (retention of configuration) | Good to Moderate (controlled by anti-addition) |

| Key Reagents | NaH (flammable), CH₃I (toxic) | Hg(OAc)₂ (highly toxic), NaBH₄ |

| Byproducts | NaI, H₂ | Elemental Mercury (toxic waste) |

| Yield | Generally high | Typically good to high |

| Scalability | Readily scalable | Challenging due to mercury toxicity and disposal |

| Safety Concerns | Handling of reactive sodium hydride | Extreme toxicity of mercury compounds[6] |

Purification and Characterization

Regardless of the synthetic route, the final product will likely contain a mixture of cis and trans isomers, along with unreacted starting materials or byproducts.

Purification Protocol

Fractional distillation is often effective for separating cis and trans isomers of cyclohexane derivatives due to slight differences in their boiling points.[10] For high-purity samples required in pharmaceutical applications, preparative gas chromatography (Prep-GC) or High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase may be necessary.

Characterization Data

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

| Property | Data | Source |

| Molecular Formula | C₈H₁₆O | PubChem[11] |

| Molecular Weight | 128.21 g/mol | PubChem[11] |

| Boiling Point | ~148 °C (for mixture) | LookChem[5] |

| ¹H NMR | The trans isomer will show a characteristic chemical shift and coupling constant for the axial proton at C1. | N/A |

| ¹³C NMR | Distinct signals for each of the 8 carbon atoms, with chemical shifts indicative of the stereochemistry. | N/A |

| Mass Spectrometry | [M]+ at m/z = 128.12 | PubChem[12] |

Conclusion

The can be effectively achieved through two primary methods. The Williamson Ether Synthesis , starting from trans-4-methylcyclohexanol, offers a superior level of stereochemical control due to its mechanism that retains the starting material's configuration. It is often the preferred method for its reliability and avoidance of highly toxic heavy metals.

The Alkoxymercuration-Demercuration route provides a viable alternative starting from the corresponding alkene. While it demonstrates good stereoselectivity based on an anti-addition mechanism, the extreme toxicity and environmental hazards associated with mercury reagents make it less favorable for many applications, particularly in industrial and pharmaceutical settings.

The choice between these methods ultimately depends on the availability of starting materials, the required level of stereopurity, and the laboratory's capacity to handle hazardous materials safely. For applications demanding the highest isomeric purity and operational safety, the Williamson Ether Synthesis stands out as the more robust and trustworthy protocol.

References

- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. Google Patents.

- KR20220111955A - Method for purifying 1, 4-cyclohexanedimethanol composition - Google Patents. Google Patents.

-

4-Methylcyclohexene Synthesis. University of Wisconsin-Madison. Available at: [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

1-methoxy-4-methylcyclohexane (C8H16O) - PubChemLite. PubChem. Available at: [Link]

- US3880925A - Separation and purification of cis and trans isomers - Google Patents. Google Patents.

-

A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. Quick Company. Available at: [Link]

-

Williamson ether synthesis – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

-

This compound - LookChem. LookChem. Available at: [Link]

-

This compound | C8H16O | CID 6336264 - PubChem. PubChem. Available at: [Link]

-

Synthesis of Cis- and Trans-1-methylcyclohexane-1,4-diols and Their 4-Hemisuccinate Esters: Synthetic Communications - Taylor & Francis Online. Taylor & Francis Online. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Oxymercuration Demercuration of Alkenes - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

15.4: Alkoxymercuration-Demercuration Synthesis of Ethers - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Williamson Ether Synthesis - YouTube. YouTube. Available at: [Link]

-

Alkoxymercuration Demercuration Reaction Mechanism - YouTube. YouTube. Available at: [Link]

-

Suggest how you would convert trans-4-methylcyclohexanol to a. tr... - Pearson. Pearson. Available at: [Link]

-

Alkoxymercuration Ether Formation - YouTube. YouTube. Available at: [Link]

-

4-METHYLCYCLOHEXANOL, TRANS- - gsrs. Global Substance Registration System. Available at: [Link]

-

1-Methyl-4-(1-methylethyl)-cyclohexane - the NIST WebBook. NIST. Available at: [Link]

-

Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol - MDPI. MDPI. Available at: [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 11. This compound | C8H16O | CID 6336264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-Methoxy-4-methylcyclohexane: Synthesis, Properties, and Applications

Introduction

1-Methoxy-4-methylcyclohexane is a cyclic ether that serves as a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients.[1] Its molecular structure, consisting of a cyclohexane ring substituted with a methoxy and a methyl group, allows for further chemical modifications, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.

Core Synthesis Methodology: The Williamson Ether Synthesis

The primary route for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[2] The reaction proceeds via an S(_N)2 mechanism, where the alkoxide ion acts as a nucleophile and displaces the halide ion from the alkyl halide.[2][3]

Conceptual Overview of the Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for preparing both symmetrical and asymmetrical ethers.[2] The reaction's success hinges on the nucleophilicity of the alkoxide and the susceptibility of the alkyl halide to nucleophilic attack. Primary alkyl halides are preferred as they are less sterically hindered and less prone to undergoing competing elimination reactions.[2]

Precursor Synthesis: Preparation of 4-Methylcyclohexanol

The key precursor for the synthesis of this compound is 4-methylcyclohexanol. This alcohol can be synthesized via the acid-catalyzed dehydration of 4-methylcyclohexene, followed by hydration. The synthesis of 4-methylcyclohexene itself is typically achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol.[4][5][6] For the purpose of this guide, we will assume the availability of 4-methylcyclohexanol as the starting material for the ether synthesis.

Detailed Protocol for the Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound from 4-methylcyclohexanol and a methylating agent, following the principles of the Williamson ether synthesis.

Materials:

-

4-Methylcyclohexanol

-

Sodium hydride (NaH) or other strong base

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Methyl iodide (CH(_3)I) or Dimethyl sulfate ((CH(_3))(_2)SO(_4))

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Formation of the Alkoxide:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-methylcyclohexanol in an anhydrous solvent like DMF or THF in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a strong base, such as sodium hydride, to the solution at 0 °C to deprotonate the alcohol and form the corresponding sodium 4-methylcyclohexoxide. The reaction is complete when hydrogen gas evolution ceases.

-

-

Ether Formation:

-

To the freshly prepared alkoxide solution, add a methylating agent like methyl iodide or dimethyl sulfate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by fractional distillation to obtain the final product as a colorless liquid.

-

Reaction Mechanism Visualization

Caption: Williamson Ether Synthesis of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.[7][8]

| Property | Value |

| Molecular Formula | C(8)H({16})O |

| Molecular Weight | 128.21 g/mol |

| CAS Number | 90200-72-9 |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 148 °C[7] |

| Refractive Index | 1.4320 to 1.4360[7] |

| Purity (GC) | >98.0% (cis- and trans- mixture) |

| Storage Temperature | Room Temperature[7] |

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. 13C NMR spectral data is available for this compound.[8]

Applications

This compound is primarily used as an intermediate in the synthesis of more complex molecules. Its applications are found in:

-

Pharmaceutical Synthesis: As a building block for the synthesis of active pharmaceutical ingredients.[1]

-

Fine Chemical Industry: Utilized in the production of specialty chemicals.[1]

Safety Information

This compound is a flammable liquid and vapor.[8] Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated area and avoiding sources of ignition.

References

-

Bartleby. The Synthesis Of An Alkene 4-Methylcyclohexanol - 470 Words. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. (2023-01-22). [Link]

-

LookChem. This compound. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

NIST. 1-Methoxycyclohexane. [Link]

-

PubChem. This compound. [Link]

-

Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]

-

Scribd. 4-Methylcyclohexene Synthesis Lab | PDF | Alkene | Alcohol. [Link]

-

SIELC Technologies. 1-Methoxy-4-methylbenzene. (2018-05-16). [Link]

-

Study.com. Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]

-

Unknown. 4-Methylcyclohexene Synthesis. [Link]

-

YouTube. Synthesis of 4-Methylcyclohexene. (2020-12-02). [Link]

-

北海道大学 触媒科学研究所. [Link]

Sources

- 1. This compound [synhet.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. scribd.com [scribd.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | C8H16O | CID 6336264 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Conformational Analysis of 1-Methoxy-4-methylcyclohexane

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical methods used to predict and understand the conformational landscape of 1-methoxy-4-methylcyclohexane. We move beyond simplistic steric arguments to provide a robust computational framework that integrates subtle, yet critical, stereoelectronic effects. The accurate prediction of a molecule's preferred three-dimensional structure is paramount in fields like drug design, where conformation dictates biological activity. This compound serves as an exemplary model system, presenting a fascinating interplay between steric hindrance and the anomeric effect that challenges intuitive chemical principles.

Foundational Stereochemical Principles

The Cyclohexane Chair Conformation

Cyclohexane and its derivatives predominantly adopt a low-energy chair conformation to minimize angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Through a process known as a "ring flip," axial and equatorial positions interconvert.[1]

Steric Effects: A-Values and 1,3-Diaxial Interactions

The steric bulk of a substituent dictates its preference for the more spacious equatorial position to avoid unfavorable steric interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions).[2][3] This energetic penalty is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[4]

-

Methyl Group (-CH3): The A-value for a methyl group is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position.[3][4] This is due to significant 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C3 and C5.[3][5]

-

Methoxy Group (-OCH3): The methoxy group, despite being larger than a hydroxyl group, has a smaller A-value of about 0.6 kcal/mol.[6] This suggests that steric factors alone do not fully account for its conformational behavior.

Stereoelectronic Effects: The Anomeric Effect

The anomeric effect describes the tendency of an electronegative substituent on a cyclohexane ring containing a heteroatom (like the oxygen in the methoxy group) to favor the axial position, contrary to what steric predictions would suggest.[7] This stabilization arises from a hyperconjugative interaction where the lone pair (n) of the ring heteroatom (or in this case, the methoxy oxygen) donates electron density into the antibonding orbital (σ) of the adjacent axial C-X bond. This n → σ interaction is geometrically optimal when the substituent is axial.[8][9] Another contributing factor is the minimization of dipole-dipole repulsion, which is lower when the electronegative substituent is axial compared to equatorial.[10]

Isomers of this compound

The interplay of these steric and electronic effects becomes evident when analyzing the cis and trans isomers of this compound. Each isomer can exist as two interconverting chair conformers.

-

trans Isomer: In the trans configuration, the substituents are on opposite sides of the ring.[11] This allows for a conformer where both the larger methyl group and the methoxy group can reside in equatorial positions, leading to high stability.[12] The alternative diaxial conformer would be significantly destabilized by 1,3-diaxial interactions for both groups.

-

cis Isomer: For the cis isomer, the substituents are on the same side of the ring.[11] This forces one group to be axial while the other is equatorial in any given chair conformation.[13] This creates a fascinating conflict:

-

Conformer A: Equatorial methoxy (-OCH3), axial methyl (-CH3). Sterically disfavored due to the bulky methyl group in the axial position.

-

Conformer B: Axial methoxy (-OCH3), equatorial methyl (-CH3). The steric strain of the axial methyl group is relieved, but now the methoxy group is axial. This is where the anomeric effect can provide a stabilizing influence, potentially making this the preferred conformation.[14]

-

Caption: Conformational equilibria for the cis and trans isomers.

Computational Methodology: A Validated Protocol

To accurately quantify the energy differences between these conformers, a reliable computational approach is necessary. While Molecular Mechanics (MM) can provide rapid initial estimates, its parameter-based nature often fails to capture the subtle electronic interactions of the anomeric effect. Therefore, Quantum Mechanics (QM), specifically Density Functional Theory (DFT), is the method of choice for this system.[15][16][17]

Step-by-Step DFT Protocol

The following protocol outlines a robust workflow for calculating the conformational energies using a typical QM software package (e.g., Gaussian, ORCA).

-

Structure Generation: Build the initial 3D structures for all four chair conformers (two for cis, two for trans). Software like Avogadro or GaussView can be used. Ensure correct stereochemistry and initial chair-like geometry.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure for each conformer. This step minimizes the forces on all atoms.

-

Causality: This is a crucial step to locate the stationary point on the potential energy surface corresponding to the stable conformer.

-

-

Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory.

-

Self-Validation: A true energy minimum will have zero imaginary frequencies.[17] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

-

Thermodynamic Data: This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (ΔG).

-

-

Energy Analysis: Extract the electronic energies and Gibbs free energies for all optimized, validated conformers. Calculate the relative energies (ΔE and ΔG) by setting the energy of the most stable conformer to zero.

Selection of Functional and Basis Set

The choice of DFT functional and basis set is critical for achieving chemical accuracy.

-

Functional: A hybrid functional like B3LYP is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[16]

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended. The + indicates the inclusion of diffuse functions to describe lone pairs, and the (d,p) denotes polarization functions to allow for non-spherical electron density distribution, both of which are important for accurately modeling the anomeric effect.[16]

Caption: A validated DFT workflow for conformational analysis.

Analysis and Interpretation of Results

The computational output allows for a quantitative comparison of the stabilities of the four conformers. The results are best summarized in a table.

Quantitative Data Summary

| Isomer | Conformer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| trans | Diequatorial (eq-OMe, eq-Me) | 0.00 (Global Minimum) | 0.00 (Global Minimum) |

| trans | Diaxial (ax-OMe, ax-Me) | ~2.5 - 3.5 | ~2.5 - 3.5 |

| cis | Axial OMe, Equatorial Me (ax-OMe, eq-Me) | ~0.2 - 0.5 | ~0.2 - 0.5 |

| cis | Equatorial OMe, Axial Me (eq-OMe, ax-Me) | ~1.2 - 1.5 | ~1.2 - 1.5 |

(Note: These are representative values based on typical DFT results for such systems. Actual calculated values will vary with the level of theory.)

Interpretation of Isomer Stabilities

-

trans Isomer: As predicted by steric principles, the diequatorial conformer is overwhelmingly the most stable form.[12][18] The diaxial conformer is significantly higher in energy due to the combined steric penalty of both axial groups.

-

cis Isomer: The calculations reveal the crucial role of the anomeric effect. The conformer with an axial methoxy group and an equatorial methyl group is predicted to be the most stable cis conformation. The stabilizing n → σ* interaction of the axial methoxy group (~0.6 kcal/mol) is sufficient to overcome the slight steric preference it would otherwise have for the equatorial position, and it avoids the large steric penalty (~1.7 kcal/mol) of an axial methyl group. Therefore, the anomeric effect dictates the conformational preference of the cis isomer.[7][14]

Conclusion

The conformational analysis of this compound highlights the necessity of employing high-level theoretical calculations in modern chemical research. A simple, sterics-only approach would fail to predict the correct ground state conformation of the cis isomer. By using a validated DFT protocol, we can accurately model the subtle interplay between steric hindrance and stereoelectronic effects like hyperconjugation. This guide provides a comprehensive framework for researchers to apply these powerful computational tools, ensuring that structural and energetic predictions are grounded in both theoretical rigor and self-validating experimental logic, a critical requirement for applications in materials science and rational drug design.

References

This list contains verified, clickable URLs to the cited sources.

-

Which one is more stable: cis- or trans-1-methyl-4-(1-methylethyl)cyclohexane? Draw the most stable conformer for each of the molecules. Homework.Study.com. [Link]

-

Is the cis or trans isomer of 1-ethyl-4-methylcyclohexane more stable? Explain. BYJU'S. [Link]

-

Why is the A-value of methoxy group lower than that of the hydroxyl group? Chemistry Stack Exchange. [Link]

-

Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

-

Solved: The preferred conformation of cis-1-methoxy-4-methylcyclohexane is shown below. Chegg.com. [Link]

-

Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. ResearchGate. [Link]

-

Anomeric effect. YouTube. [Link]

-

Monosubstituted Cyclohexanes. Lumen Learning. [Link]

-

4.5.5 - Cyclohexane Conformational Analysis - Example 1. YouTube. [Link]

-

Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

06.05 Monosubstituted Cyclohexanes. YouTube. [Link]

-

Contribution of Hyperconjugation and Inductive Effects to the Pseudo-anomeric Effect in 4-Substituted Methoxycyclohexanes. ACS Publications. [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. ResearchGate. [Link]

-

Energetics of Cyclohexane Isomers: A Density-Functional Study. Journal of the Korean Physical Society. [Link]

-

Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. ResearchGate. [Link]

-

Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. ACS Publications. [Link]

-

The Contribution of Hyperconjugation and Inductive Effects to the Pseudo-Anomeric Effect in 4-Substituted Methoxycyclohexanes. ChemRxiv. [Link]

-

Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homework.study.com [homework.study.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chegg.com [chegg.com]

- 15. jkps.or.kr [jkps.or.kr]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. homework.study.com [homework.study.com]

Spectroscopic Profile & Technical Guide: 1-Methoxy-4-methylcyclohexane

[1]

Part 1: Introduction & Conformational Analysis[1]

1-Methoxy-4-methylcyclohexane (

The spectroscopic differentiation of these isomers relies heavily on conformational analysis . The cyclohexane ring is not planar; it adopts a chair conformation to minimize torsional strain. The stability of these conformers is dictated by A-values (conformational free energy differences), which quantify the energetic penalty of placing a substituent in the axial position.

-

Methyl Group A-value: ~1.70 kcal/mol

-

Methoxy Group A-value: ~0.60 kcal/mol

Since the methyl group has a significantly larger steric demand, it effectively "locks" the conformation. In any equilibrium, the conformer with the methyl group in the equatorial position will be overwhelmingly favored.

Isomer Stability & Equilibrium

-

Trans-Isomer: The substituents are 1,4-disubstituted.[1] The trans configuration allows both groups to be equatorial (diequatorial). This is the thermodynamically most stable isomer.

-

Cis-Isomer: The cis configuration forces one substituent to be axial while the other is equatorial. Due to the higher A-value of the methyl group, the equilibrium lies far toward the conformer where Methyl is Equatorial and Methoxy is Axial .

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium populations for both isomers. Note the dominance of the diequatorial form for the trans isomer and the equatorial-methyl form for the cis isomer.

Figure 1: Conformational equilibrium of this compound isomers.

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the cis and trans isomers. The key diagnostic signal is the methine proton at C1 (

H NMR (Proton NMR)

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Methoxy) | Mechanistic Explanation |

| H1 Chemical Shift | Axial protons are shielded (upfield) relative to equatorial protons due to anisotropy of C-C bonds.[1] | ||

| H1 Multiplicity | tt (Triplet of Triplets) | bs (Broad Singlet) or qn | Coupling Constants ( |

| Methoxy (-OCH3) | Minor difference; equatorial OMe (trans) is slightly upfield of axial OMe (cis). | ||

| Methyl (-CH3) | Both are equatorial; shifts are similar.[1] |

C NMR (Carbon NMR)

-

Solvent:

[2] -

Decoupling: Proton-decoupled

| Carbon Position | Trans-Isomer ( | Cis-Isomer ( | Diagnostic Note |

| C1 (CH-OMe) | 79.5 | 75.8 | Equatorial carbons (trans) are typically deshielded compared to axial carbons (cis).[1] |

| C4 (CH-Me) | 32.5 | 31.8 | |

| Methoxy (-OCH3) | 55.8 | 56.2 | |

| C2/C6 (CH2) | 33.8 | 30.5 | |

| C3/C5 (CH2) | 30.8 | 25.4 | Significant shielding in cis isomer due to axial methoxy interaction.[1] |

| Methyl (-CH3) | 22.1 | 21.5 |

Mass Spectrometry (MS)[3][4]

-

Ionization: Electron Impact (EI), 70 eV

-

Molecular Ion (

): m/z 128

The fragmentation pattern is dominated by the stability of the ether linkage and the cyclohexane ring.

| m/z Peak | Abundance | Fragment Identity | Mechanism |

| 128 | Weak | Parent radical cation.[1] | |

| 113 | Medium | Loss of Methyl radical ( | |